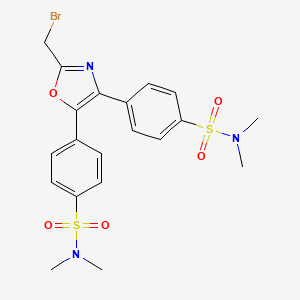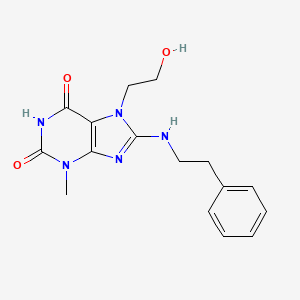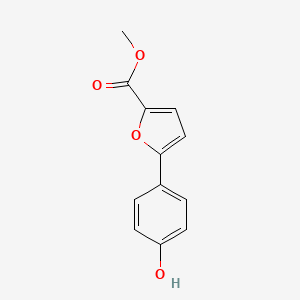
4,4'-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide): is a complex organic compound with the molecular formula C20H22BrN3O5S2 and a molecular weight of 528.447 g/mol . This compound is characterized by the presence of a bromomethyl group attached to an oxazole ring, which is further connected to two N,N-dimethylbenzenesulfonamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide) typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromomethyl group. The final step involves the attachment of the N,N-dimethylbenzenesulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azide derivatives, while oxidation with potassium permanganate can yield oxazole oxides .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for the treatment of certain diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4,4’-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide) involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The oxazole ring and N,N-dimethylbenzenesulfonamide groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4,4’-(2-(Chloromethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide)
- 4,4’-(2-(Methyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide)
- 4,4’-(2-(Hydroxymethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide)
Comparison: Compared to its analogs, 4,4’-(2-(Bromomethyl)oxazole-4,5-diyl)bis(N,N-dimethylbenzenesulfonamide) is unique due to the presence of the bromomethyl group. This group enhances the compound’s reactivity and allows for a broader range of chemical modifications. The bromomethyl group also contributes to the compound’s potential as a biochemical probe and therapeutic agent .
Properties
CAS No. |
892152-76-0 |
|---|---|
Molecular Formula |
C20H22BrN3O5S2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
4-[2-(bromomethyl)-5-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-4-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H22BrN3O5S2/c1-23(2)30(25,26)16-9-5-14(6-10-16)19-20(29-18(13-21)22-19)15-7-11-17(12-8-15)31(27,28)24(3)4/h5-12H,13H2,1-4H3 |
InChI Key |
OPUSKFABNFEYPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(OC(=N2)CBr)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12035677.png)
![N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12035684.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035685.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035695.png)
![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12035697.png)

![N-[1,1'-Biphenyl]-2-YL-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B12035709.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035716.png)
![(2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one](/img/structure/B12035724.png)
![6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12035732.png)



![2-bromo-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B12035766.png)
